molecular formula C21H27N5 B11192603 3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine

3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B11192603
M. Wt: 349.5 g/mol
InChI Key: AEFXQYYNHYGJGX-UHFFFAOYSA-N
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Description

3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazino-benzimidazole core with a benzyl group and a dimethylpropan-1-amine side chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino-benzimidazole core . The benzyl group can be introduced through a nucleophilic substitution reaction, while the dimethylpropan-1-amine side chain can be attached via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of nucleotides necessary for DNA synthesis, leading to the inhibition of cell growth and proliferation . This mechanism is particularly relevant in the treatment of rapidly dividing cells, such as cancer cells and certain pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, including the benzyl group and the dimethylpropan-1-amine side chain. These modifications can enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

3-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C21H27N5/c1-23(2)13-8-14-24-16-25(15-18-9-4-3-5-10-18)21-22-19-11-6-7-12-20(19)26(21)17-24/h3-7,9-12H,8,13-17H2,1-2H3

InChI Key

AEFXQYYNHYGJGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CC=C4

Origin of Product

United States

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